2-Acetylthiophene ethylene acetal

Beschreibung

Structural Context within Thiophene (B33073) Heterocyclic Chemistry

Thiophene is a five-membered aromatic ring containing a sulfur atom. mdpi.com This heterocycle is a fundamental building block in a vast array of chemical compounds with diverse applications. The presence of the sulfur atom imparts distinct electronic properties to the ring, influencing its reactivity and the characteristics of its derivatives. 2-Acetylthiophene (B1664040), the precursor to the ethylene (B1197577) acetal (B89532), is a simple yet important thiophene derivative where an acetyl group is attached to the second carbon atom of the thiophene ring. guidechem.comwikipedia.org

Conceptual Framework of Acetal Protecting Groups in Organic Synthesis

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. Acetal groups are a common and effective means of protecting aldehydes and ketones. theplasticshop.co.uk They are formed by reacting the carbonyl compound with an alcohol, typically in the presence of an acid catalyst. Ethylene glycol is frequently used to form a cyclic acetal, known as an ethylene acetal, which is particularly stable. This protective group can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group, a process that is often a crucial step in a synthetic sequence.

Research Significance and Intermediary Role in Synthetic Pathways

The significance of 2-acetylthiophene ethylene acetal lies in its role as a key intermediate. By masking the acetyl group, chemists can perform reactions on the thiophene ring that would otherwise be complicated by the presence of the reactive ketone. For instance, the thiophene ring can be selectively functionalized at other positions through reactions such as lithiation followed by the addition of an electrophile, or through various cross-coupling reactions. researchgate.net Once the desired modifications to the thiophene ring are complete, the acetal can be removed to unveil the acetyl group, making it available for further transformations. This strategic use of protection and deprotection allows for the efficient and controlled synthesis of complex thiophene-containing molecules that are valuable in pharmaceutical and materials science research. mdpi.comgoogle.com

Chemical and Physical Properties

The physical and chemical properties of this compound are fundamental to its handling, application, and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C8H10O2S chemicalbook.comscbt.com |

| Molecular Weight | 170.23 g/mol chemicalbook.comscbt.com |

| CAS Number | 5916-12-1 scbt.com |

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra for the acetal itself are not broadly published, the characteristic shifts and signals can be inferred from the spectra of its parent compound, 2-acetylthiophene, and the known spectral features of the ethylene acetal group.

Spectroscopic Data for the Parent Compound, 2-Acetylthiophene:

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the thiophene ring protons typically appear in the aromatic region (around 7-8 ppm), while the methyl protons of the acetyl group appear as a singlet further upfield (around 2.5 ppm). chemicalbook.com |

| ¹³C NMR | The spectrum shows characteristic peaks for the carbonyl carbon (around 190 ppm), the thiophene ring carbons, and the methyl carbon. nih.gov |

| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is prominent, typically in the range of 1660-1680 cm⁻¹. nih.govchemicalbook.com |

| Mass Spectrometry | The mass spectrum displays a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nih.govspectrabase.com |

Synthesis and Manufacturing Processes

The primary method for the synthesis of this compound involves the protection of the ketone functional group of 2-acetylthiophene.

Laboratory-Scale Synthesis:

The most common laboratory preparation involves the acid-catalyzed reaction of 2-acetylthiophene with ethylene glycol.

Starting Materials: 2-acetylthiophene and ethylene glycol.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene, with a catalytic amount of a strong acid like p-toluenesulfonic acid. The water formed during the reaction is removed to drive the equilibrium towards the formation of the acetal. This is often achieved using a Dean-Stark apparatus.

Industrial-Scale Production:

While specific details of industrial-scale manufacturing are often proprietary, the process would likely be a scaled-up version of the laboratory synthesis. Key considerations for industrial production would include process optimization for yield and purity, efficient removal of water, and catalyst recovery and reuse.

Purification Methods:

After the reaction is complete, the crude product is typically worked up by neutralizing the acid catalyst and washing with water to remove any remaining ethylene glycol and other water-soluble impurities. Further purification is commonly achieved through distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Applications in Organic Synthesis

The utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of more complex molecules.

Synthesis of Thiophene-Containing Polymers

Thiophene-based polymers are of great interest due to their electronic and optical properties, making them useful in applications such as organic solar cells and light-emitting diodes. By protecting the acetyl group, the thiophene ring of this compound can be incorporated into polymer chains through various polymerization techniques, such as cross-coupling reactions. The acetyl group can then be deprotected in the final polymer to allow for further functionalization or to tune the polymer's properties.

Synthesis of Pharmaceuticals

The thiophene ring is a common structural motif in many pharmaceuticals. This compound can be used as a starting material to build more complex thiophene derivatives that may possess biological activity. For example, it can be a precursor in the synthesis of compounds used in the development of therapeutic agents. google.com

Synthesis of Agrochemicals

Similar to pharmaceuticals, many agrochemicals contain heterocyclic scaffolds. The controlled functionalization of the thiophene ring, enabled by the protection of the acetyl group in this compound, allows for the synthesis of novel thiophene-based compounds that can be screened for potential use as herbicides, insecticides, or fungicides.

Preparation of Other Thiophene Derivatives

The primary application of this compound is as an intermediate for the synthesis of a wide range of substituted thiophenes. The protected acetyl group allows for selective reactions at other positions of the thiophene ring.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is dominated by the interplay between the protected ketone and the aromatic thiophene ring.

Deprotection to Regenerate the Ketone

The acetal group can be readily removed by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. This hydrolysis reaction regenerates the original 2-acetylthiophene. The mechanism involves the protonation of one of the oxygen atoms of the acetal, followed by the departure of ethylene glycol and subsequent attack of water to reform the carbonyl group.

Lithiation and Subsequent Reactions

The thiophene ring can be deprotonated at the 5-position (the carbon atom adjacent to the sulfur and furthest from the acetal-protected group) using a strong base like n-butyllithium. This forms a lithiated intermediate which is a powerful nucleophile. This nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups at the 5-position of the thiophene ring.

Cross-Coupling Reactions

The thiophene ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. researchgate.netd-nb.info These reactions allow for the formation of carbon-carbon bonds between the thiophene ring and other aromatic or vinyl groups. This is a powerful method for the synthesis of biaryl and other conjugated systems that are important in materials science and medicinal chemistry. For instance, it can be coupled with aryl bromides in the presence of a palladium catalyst. researchgate.net

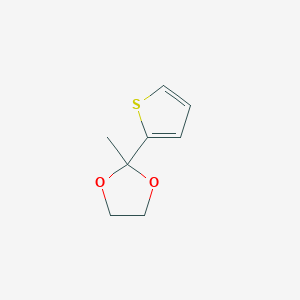

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H10O2S |

|---|---|

Molekulargewicht |

170.23 g/mol |

IUPAC-Name |

2-methyl-2-thiophen-2-yl-1,3-dioxolane |

InChI |

InChI=1S/C8H10O2S/c1-8(9-4-5-10-8)7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 |

InChI-Schlüssel |

CNPKXFSCQYGEQV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OCCO1)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Synthetic Routes and Methodological Advancements for 2 Acetylthiophene Ethylene Acetal

Direct Acetalization from 2-Acetylthiophene (B1664040)

The conversion of 2-acetylthiophene to its ethylene (B1197577) acetal (B89532) is achieved through direct acetalization, a standard protection method for carbonyl groups. This reaction involves treating the ketone with ethylene glycol under specific catalytic conditions.

Acid-Catalyzed Methodologies utilizing Ethylene Glycol

The most common method for the synthesis of 2-acetylthiophene ethylene acetal is the acid-catalyzed reaction of 2-acetylthiophene with ethylene glycol. Acetalization is traditionally catalyzed by protic (Brønsted) acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, as well as Lewis acids. organic-chemistry.orgnih.gov The reaction mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group and elimination of a water molecule, followed by an intramolecular cyclization by the second hydroxyl group of the ethylene glycol moiety, yields the stable five-membered 1,3-dioxolane (B20135) ring of the acetal. organic-chemistry.org Although specific protocols for 2-acetylthiophene are part of broader studies, the general applicability of these acid catalysts is well-established for a wide range of aldehydes and ketones. nih.gov

Precursor Synthesis: 2-Acetylthiophene

The necessary precursor, 2-acetylthiophene, is synthesized through the acylation of thiophene (B33073), a classic example of an electrophilic aromatic substitution reaction.

Acylation of Thiophene

The introduction of an acetyl group onto the thiophene ring is most commonly achieved via Friedel-Crafts acylation. This reaction exhibits high regioselectivity, with the electrophilic attack occurring preferentially at the C2 position (alpha to the sulfur atom). This preference is due to the greater stabilization of the cationic intermediate formed by attack at the C2 position, which can be described by three resonance structures, compared to the intermediate from C3 attack, which has only two. stackexchange.comechemi.com

The Friedel-Crafts acylation of thiophene typically involves reacting thiophene with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst. google.com The reaction with acetic anhydride produces 2-acetylthiophene and acetic acid as the only by-product, which can be an advantage in terms of waste management. researchgate.net The reaction is an electrophilic substitution where the acylium ion (CH₃CO⁺), generated from the acylating agent and the catalyst, attacks the electron-rich thiophene ring. researchgate.net While traditional methods often required stoichiometric amounts of Lewis acid catalysts like aluminum chloride, modern approaches focus on using catalytic quantities of more environmentally benign and recyclable catalysts. researchgate.net

A wide variety of catalysts have been studied to optimize the synthesis of 2-acetylthiophene, focusing on improving yield, selectivity, and environmental sustainability.

Phosphoric Acid: Ortho-phosphoric acid is a widely used and effective catalyst for the acylation of thiophene with acetic anhydride. google.comacs.org It is inexpensive and allows for high yields, often exceeding 90%. acs.org A detailed procedure involves heating thiophene and acetic anhydride with a catalytic amount of 85% phosphoric acid, which initiates a controlled exothermic reaction. orgsyn.org Studies have shown that phosphoric acid catalysts can be used in continuous processes, enhancing industrial applicability. google.com

Molecular Sieves and Zeolites: Solid acid catalysts, particularly zeolites, have emerged as highly effective, reusable, and environmentally friendly alternatives to traditional homogeneous catalysts. boisestate.edu Zeolites such as Hβ, HZSM-5, and HY have been investigated for the liquid-phase acylation of thiophene. researchgate.netacademax.com Hβ zeolite, in particular, has demonstrated excellent activity, achieving nearly 99% conversion of thiophene with high selectivity for the 2-acetyl product under mild conditions. The catalytic activity of zeolites is related to their acidic sites (both Brønsted and Lewis) and pore structure. researchgate.netacademax.com Optimization studies have explored the effects of reaction temperature, catalyst-to-substrate ratio, and reactant molar ratios to maximize yield. researchgate.net

Metal Salts: Traditional Friedel-Crafts catalysts include Lewis acids like aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄). google.com However, these often need to be used in stoichiometric amounts because they form stable complexes with the resulting ketone product, leading to significant waste. google.comresearchgate.net Zinc chloride (ZnCl₂) has been shown to be a more efficient catalyst, requiring only small, catalytic amounts to promote the reaction effectively. google.com Other metal salts, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) and ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), have also been successfully employed. google.comresearchgate.net

Resins: Acidic ion-exchange resins, such as Amberlyst-15, serve as solid, recoverable catalysts for the acylation of thiophene. acs.org These polymer-based catalysts offer ease of separation from the reaction mixture and can be regenerated and reused, aligning with the principles of green chemistry. In one study, Amberlyst-15 was used with acetic anhydride to achieve good conversion to 2-acetylthiophene. acs.org

Table 1: Catalyst Performance in the Acylation of Thiophene with Acetic Anhydride

| Catalyst | Thiophene:Ac₂O Molar Ratio | Temperature (°C) | Time (h) | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reference |

| 85% Phosphoric Acid | 2:1 | Reflux | 2 | ~59 | 74–79 | orgsyn.org |

| 85% Phosphoric Acid | 3:1 | Reflux | 2 | - | ~85 | orgsyn.org |

| Hβ Zeolite | 1:3 | 60 | 5 | ~99 | 98.6 | |

| HZSM-5 | 1:3 | 60 | 5 | 29.5 | - | |

| NKC-9 Resin | 1:3 | 60 | 5 | 96.2 | - | |

| Zinc Chloride (0.0074 mol) | 1:1 | Reflux (85-114) | 2.2 | - | - | google.com |

| Amberlyst 15 | 1:2 | 40 | 5 | - | - | acs.org |

| C25 Zeolite (modified) | 1:2 | 80 | 2 | 99.0 | - | researchgate.net |

Solvent Effects and Reaction Parameter Influences

The synthesis of 2-acetylthiophene, a precursor to this compound, is significantly influenced by the choice of solvent and various reaction parameters. The solvent can affect reaction rates and product yields by influencing the solubility of reactants and the stability of reaction intermediates.

In the acylation of thiophene to produce 2-acetylthiophene, various organic solvents have been explored. These include halogenated hydrocarbons like ethylene dichloride, chloroform, and 1,2-dichloroethane, as well as N,N-dimethylformamide (DMF). google.comgoogle.com In some instances, the reaction can be carried out without a solvent, which is a greener approach. google.com The choice of solvent is often tied to the specific acylating agent and catalyst being used. For example, when using acetic anhydride as the acylating agent, solvents such as ethylene dichloride have been employed. google.com

Infrared spectroscopy studies on 2-acetylthiophene in eighteen different organic solvents, both polar and non-polar, have provided insights into solvent-solute interactions. researchgate.net These studies help in understanding how different solvents can influence the conformational equilibrium of the molecule, which can be crucial for its subsequent reactions.

Key reaction parameters that are optimized to maximize the yield and purity of 2-acetylthiophene include reaction temperature, reaction time, and the molar ratio of reactants. Temperatures for the acylation of thiophene typically range from 60°C to 100°C. google.comgoogle.com The reaction time is generally between 3 to 10 hours, depending on the specific conditions. google.comgoogle.com The molar ratio of thiophene to the acylating agent, such as acetic anhydride, is another critical parameter, with ratios around 1:1.0 to 1:1.8 being common. google.com For instance, one preparation method specifies a reaction temperature of 65-95°C for 3-10 hours. google.com Another describes reacting thiophene and acetic anhydride at 70-80°C for 3-5 hours. google.com

The following table summarizes the influence of different solvents and reaction conditions on the synthesis of 2-acetylthiophene based on various studies.

| Solvent/Condition | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethylene Dichloride | Thiophene, Acetic Acid | Phosphoric Acid | 65 | 3 | - | google.com |

| No Solvent | Thiophene, Acetic Anhydride | - | 70-80 | 3-5 | - | google.com |

| Acetic Acid | Thiophene, Acetic Anhydride | Amberlyst 15 | 40 | 5 | - | acs.org |

| Dichloromethane | Thiophene, Acetic Anhydride | - | - | - | - | google.com |

| Chloroform | Thiophene, Acetic Anhydride | - | - | - | - | google.com |

| 1,2-Dichloroethane | Thiophene, Acetic Anhydride | - | - | - | - | google.com |

| N,N-Dimethylformamide | Thiophene, Acylating Agent | - | - | - | - | google.com |

| Yield data was not consistently provided in the referenced abstracts. |

Sustainable and Green Chemistry Aspects in Precursor Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including the precursors to this compound. This has led to the exploration of alternative energy sources, reusable catalysts, and streamlined reaction processes.

Sonochemical (Ultrasound-Assisted) Methods

Ultrasound-assisted synthesis has emerged as a promising green chemistry approach. The application of ultrasonic irradiation can significantly enhance reaction rates and yields. jetir.org For instance, the synthesis of a Schiff base from 2-acetylthiophene and ethylenediamine (B42938) was successfully carried out using an ultrasound method, which was found to be more eco-friendly and efficient compared to traditional thermal methods. jetir.org Another study reported the synthesis of 2-acetylthiophene itself under ultrasonic irradiation, highlighting the benefits of this technique. lnpu.edu.cn The use of ultrasound can lead to shorter reaction times and reduced energy consumption, contributing to a more sustainable process. jetir.org In the synthesis of thiophene chalcone (B49325) derivatives, ultrasound irradiation in the presence of a catalyst resulted in good yields with short reaction times under mild conditions. researchgate.net

Catalyst Reusability and Process Telescoping

The development of reusable catalysts is a cornerstone of green chemistry, as it minimizes waste and reduces costs. In the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, solid acid catalysts like Hβ zeolites have shown excellent activity and, crucially, can be recovered, regenerated, and reused with almost the same efficiency as the fresh catalyst. One patented method for preparing 2-acetylthiophene highlights that the catalyst can be reused for at least three cycles with product yields remaining above 85%. google.com Another process utilizing an Amberlyst 15 hydrogen form resin catalyst demonstrated that the catalyst could be reused five times without any loss in yield or purity of the 2-acetylthiophene. acs.org

The table below provides a summary of green chemistry approaches in the synthesis of 2-acetylthiophene.

| Green Chemistry Aspect | Method/Catalyst | Key Findings | Reference |

| Sonochemical Methods | Ultrasound Irradiation | More eco-friendly and efficient than thermal methods for Schiff base synthesis from 2-acetylthiophene. jetir.org | jetir.org |

| Ultrasound Irradiation | Successful synthesis of 2-acetylthiophene. lnpu.edu.cn | lnpu.edu.cn | |

| Ultrasound Irradiation | Good yields and short reaction times for thiophene chalcone derivatives. researchgate.net | researchgate.net | |

| Catalyst Reusability | Hβ Zeolites | Catalyst can be regenerated and recycled with satisfactory activity and stability. | |

| Patented Catalyst | Reusable for at least 3 cycles with yields >85%. google.com | google.com | |

| Amberlyst 15 Resin | Reusable for 5 cycles with no loss in yield or purity. acs.org | acs.org | |

| Process Telescoping | Acylation to Oxidation | The filtered reaction mixture from 2-acetylthiophene synthesis was directly used in the subsequent oxidation step, eliminating the need for intermediate workup. acs.org | acs.org |

Reactivity Profiles and Transformational Chemistry of 2 Acetylthiophene Ethylene Acetal

Acetal (B89532) Deprotection Strategies

The cleavage of the acetal to regenerate the parent carbonyl compound is a fundamental transformation in organic synthesis. For 2-acetylthiophene (B1664040) ethylene (B1197577) acetal, this is typically accomplished under conditions that are compatible with the sensitive thiophene (B33073) ring.

Acid-Mediated Hydrolysis

Acid-catalyzed hydrolysis is a conventional and widely used method for the deprotection of acetals. chem-station.comsynarchive.com This process generally involves treating the acetal with an aqueous solution of a Brønsted acid. The reaction proceeds by protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the carbonyl group and releases ethylene glycol.

Commonly used acids for this purpose include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. synarchive.com The reaction is often carried out in a mixture of water and an organic solvent, such as acetone (B3395972) or tetrahydrofuran, to ensure the solubility of the substrate. synarchive.com

| Reagent | Solvent(s) | Conditions | Yield |

| Hydrochloric Acid (HCl) | Ethanol (B145695), Water | Room Temperature, 4 hours | 100% |

| Sulfuric Acid (H₂SO₄) | - | Room Temperature, 30.5 hours | 92% |

| p-Toluenesulfonic Acid (TsOH) | Acetone, Water | - | 84-97% |

| Pyridinium p-Toluenesulfonate (PPTS) | Acetone, Water | Room Temperature, 24 hours | 98% |

| Camphorsulfonic Acid | Acetone | Room Temperature, 2 days | 62% |

Table 1: Examples of Acid-Mediated Deprotection of Acetals synarchive.com

Lewis Acid-Catalyzed Cleavage

Lewis acids offer an alternative to Brønsted acids for acetal deprotection and can provide advantages in terms of mildness and selectivity. These reagents function by coordinating to one of the oxygen atoms of the acetal, which facilitates the cleavage of the C-O bond. A variety of Lewis acids have been shown to be effective for this transformation.

Mercury(II), Silver(I), and other soft Lewis acids: These are particularly effective for the cleavage of thioacetals, which are structurally related to ethylene acetals. chem-station.com Their application to oxygen acetals is also known, often under specific conditions.

Indium(III) Trifluoromethanesulfonate (B1224126) (In(OTf)₃): This catalyst, in the presence of acetone, efficiently deprotects acetals at room temperature or with mild microwave heating. organic-chemistry.org

Erbium(III) Triflate (Er(OTf)₃): A gentle Lewis acid that can be used for the chemoselective cleavage of acetals in wet nitromethane (B149229) at room temperature. organic-chemistry.org

Niobium(V) Chloride (NbCl₅): This is another effective Lewis acid catalyst for acetal deprotection.

Aluminum Chloride (AlCl₃): In conjunction with an oxidizing agent like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676), AlCl₃ facilitates the deprotection of ethylene acetals under solid-phase, solvent-free conditions. nih.govresearchgate.net An optimal molar ratio of 1:1:1 for the acetal, AlCl₃, and the oxidant has been reported to give high yields. nih.gov

| Lewis Acid | Co-reagent/Solvent | Conditions |

| Mercury(II) salts | - | - |

| Silver(I) salts | - | - |

| Indium(III) Trifluoromethanesulfonate | Acetone | Room Temperature or Microwave |

| Erbium(III) Triflate | Wet Nitromethane | Room Temperature |

| Niobium(V) Chloride | - | - |

| Aluminum Chloride | Benzyltriphenylphosphonium Peroxymonosulfate | Solid-phase, Grinding |

Table 2: Lewis Acids for Ethylene Acetal Deprotection organic-chemistry.orgnih.govresearchgate.net

Oxidative Deprotection Methods

Oxidative methods provide another avenue for the cleavage of acetals. These reactions often proceed under neutral or non-acidic conditions, which can be advantageous for substrates sensitive to acid. One notable example involves the use of peroxymonosulfate reagents.

Benzyltriphenylphosphonium Peroxymonosulfate: This reagent, when used in combination with aluminum chloride, has been successfully employed for the deprotection of ethylene acetals. nih.govresearchgate.net The reaction is performed under solid-phase conditions by grinding the reactants together, offering a solvent-free and efficient method. nih.govresearchgate.net

Chemoselective Deprotection Protocols

In complex molecules containing multiple protecting groups, the ability to selectively deprotect one group while leaving others intact is highly valuable. Several methods have been developed for the chemoselective deprotection of acetals.

Iodine in Acetone: A catalytic amount of molecular iodine in acetone provides a remarkably mild and efficient system for the deprotection of both acyclic and cyclic acetals. organic-chemistry.orgnih.govresearchgate.net This method operates under neutral conditions and is notable for its high chemoselectivity, tolerating a wide range of sensitive functional groups such as double bonds, hydroxyl groups, esters, furyl moieties, and tert-butyl ethers. organic-chemistry.orgnih.gov The reaction is believed to proceed via a substrate exchange mechanism rather than hydrolysis. organic-chemistry.org

Heating in Water: Simply heating acetals in pure water at 90 °C has been shown to effect deprotection without the need for any catalyst or organic solvent. ias.ac.in This environmentally friendly method demonstrates chemoselectivity, with acetals being deprotected faster than ketals. ias.ac.in

Solid-Phase and Heterogeneous Deprotection Techniques

Solid-phase and heterogeneous catalysis offer significant practical advantages, including simplified workup procedures and the potential for catalyst recycling.

Benzyltriphenylphosphonium Peroxymonosulfate and AlCl₃: As mentioned previously, this system allows for the deprotection of ethylene acetals under solvent-free, solid-phase conditions by simple grinding of the reagents. nih.govresearchgate.net This method is rapid, with reaction times typically ranging from 5 to 20 minutes. nih.gov

Metal Hydrogen Sulfates on Wet Silica (B1680970): Reagents such as aluminum hydrogen sulfate (B86663) (Al(HSO₄)₃) and magnesium hydrogen sulfate (Mg(HSO₄)₂) supported on wet silica gel serve as effective heterogeneous catalysts for acetal deprotection. scispace.com The reaction is typically carried out by refluxing the acetal with the catalyst in a non-polar solvent like n-hexane. scispace.com The products are easily isolated by filtration. scispace.com

| Method | Catalyst/Reagent | Conditions |

| Grinding | Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Solvent-free, 5-20 min |

| Reflux | Al(HSO₄)₃ / Wet SiO₂ | n-Hexane |

Table 3: Solid-Phase and Heterogeneous Deprotection Methods nih.govresearchgate.netscispace.com

Mild and Neutral Deprotection Conditions

The development of deprotection methods that operate under mild and neutral conditions is crucial for the synthesis of complex and sensitive molecules.

Iodine in Acetone: This method stands out for its mildness and neutrality, proceeding rapidly at room temperature with only a catalytic amount of iodine. organic-chemistry.orgnih.govresearchgate.net

Electrochemical Deprotection: An electrochemical approach has been developed for the cleavage of acetals under neutral conditions. rsc.org This method utilizes lithium perchlorate (B79767) as both the electrolyte and the oxygen source for the regenerated carbonyl group. rsc.org The reaction's efficiency can be improved by the addition of 1,3,5-trioxane. rsc.org

Functionalization of the Thiophene Moiety with Intact Acetal

The presence of the ethylene acetal protecting group allows for a range of chemical transformations to be performed on the thiophene ring, leaving the acetyl functionality masked for later deprotection and elaboration. This strategic protection is pivotal in the synthesis of complex molecules where the ketone reactivity needs to be temporarily silenced.

Carbon-Hydrogen (C-H) Functionalization Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, and 2-acetylthiophene ethylene acetal has proven to be a suitable substrate for such transformations. The primary focus has been on the palladium-catalyzed direct arylation of the C5-position of the thiophene ring, which is the most electronically activated and sterically accessible site.

The palladium-catalyzed direct arylation of this compound with aryl halides, particularly aryl bromides, has been demonstrated as an efficient method for the formation of C-C bonds. This transformation typically involves the use of a palladium catalyst, a base, and a suitable solvent to couple the C5-position of the thiophene ring with an aryl group. The reaction proceeds via a C-H activation mechanism, offering a more sustainable alternative to traditional cross-coupling reactions that require the pre-functionalization of the thiophene ring (e.g., as an organometallic reagent). researchgate.net

A significant advancement in the direct arylation of this compound is the use of ligand-less palladium catalysis. researchgate.net Specifically, palladium(II) acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly effective catalyst in the absence of phosphine (B1218219) or other supporting ligands. researchgate.netrsc.org This simplifies the reaction setup and reduces costs.

A key aspect of this methodology is the use of very low catalyst loadings, typically in the range of 0.1 to 0.001 mol%. researchgate.netrsc.org It has been observed that higher concentrations of the palladium catalyst can lead to the rapid formation of inactive palladium black, which diminishes the catalytic activity. researchgate.netrsc.org Therefore, maintaining a low catalyst concentration is crucial for achieving high yields of the desired 5-arylated product. researchgate.net

The palladium-catalyzed direct arylation of this compound exhibits a broad substrate scope with respect to the aryl bromide coupling partner. researchgate.net The reaction tolerates a wide variety of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. This versatility makes the method highly valuable for the synthesis of a diverse range of 5-aryl-2-acetylthiophene derivatives.

For instance, aryl bromides bearing methoxy, trifluoromethyl, and formyl groups have all been successfully coupled with this compound in good to excellent yields. researchgate.net The reaction is also amenable to sterically hindered aryl bromides and heteroaromatic bromides, such as those derived from pyridine. researchgate.net

Below is a table summarizing the substrate scope for the direct arylation of this compound with various aryl bromides.

Table 1: Palladium-Catalyzed Direct 5-Arylation of this compound with Aryl Bromides

| Aryl Bromide | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 0.1 | 85 |

| 4-Bromobenzotrifluoride | 0.1 | 89 |

| 4-Bromobenzaldehyde | 0.1 | 82 |

| 2-Bromobenzaldehyde | 0.1 | 78 |

| 1-Bromo-4-tert-butylbenzene | 0.1 | 88 |

| 1-Bromonaphthalene | 0.1 | 85 |

Reaction Conditions: this compound, aryl bromide, Pd(OAc)₂, KOAc, DMAc, 150 °C.

The use of very low catalyst loadings in the direct arylation of this compound translates to high turnover numbers (TONs), indicating excellent catalyst efficiency. researchgate.net With some of the more reactive aryl bromides, substrate-to-catalyst ratios of up to 100,000 have been achieved, highlighting the economic and environmental benefits of this method. researchgate.netrsc.org

Catalyst stability is a critical factor, and as mentioned, higher concentrations of the ligand-less palladium catalyst can lead to the formation of inactive palladium black. researchgate.netrsc.org The slow and controlled formation of the active palladium nanoparticles from the precursor at low concentrations is believed to be key to maintaining catalytic activity over the course of the reaction. The choice of base and solvent also plays a role in stabilizing the catalytic species and preventing premature decomposition.

Carboxylation Reactions

While the direct arylation of this compound is well-documented, the carboxylation of this specific compound is less explored in the literature. However, studies on the direct carboxylation of thiophene itself provide valuable insights into a potential pathway for the functionalization of its derivatives.

The direct carboxylation of thiophene with carbon dioxide (CO₂) has been achieved using a carbonate and carboxylate medium under solvent-free conditions. mdpi.com This method relies on a base-mediated system, such as cesium carbonate (Cs₂CO₃) in the presence of a carboxylate salt like cesium pivalate, to deprotonate the thiophene ring, making it nucleophilic enough to attack CO₂. mdpi.com The reaction proceeds through the cleavage of a C-H bond, followed by the insertion of CO₂ to form the corresponding thiophenecarboxylate. mdpi.com Given the electronic similarity, it is plausible that this methodology could be adapted for the regioselective carboxylation of this compound at the C5 position.

Other Electrophilic and Nucleophilic Substitution Pathways (where acetal functionality is robust)

The ethylene acetal protecting group is generally stable under neutral to strongly basic conditions, which allows for a range of electrophilic and nucleophilic substitution reactions to be performed on the thiophene ring without affecting the protected acetyl group. nih.gov Thiophene itself is more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. numberanalytics.com This enhanced reactivity is expected to be retained in this compound.

Electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation, can be directed to the vacant positions on the thiophene ring. numberanalytics.com The directing influence of the acetal-protected acetyl group, which is less deactivating than a free acetyl group, would likely favor substitution at the 5-position of the thiophene ring.

While thiophenes are less susceptible to nucleophilic aromatic substitution (SNAr) than some other heterocycles, these reactions can occur, particularly when the ring is activated by electron-withdrawing groups and a good leaving group is present. numberanalytics.comnih.gov For instance, the substitution of a halogen at the 5-position of the protected thiophene could be achieved with strong nucleophiles. The stability of the acetal under these conditions is crucial for the selective modification of the thiophene ring. nih.gov

Advanced Derivatization via Subsequent Reactions (post-deprotection or through side-chain manipulation)

Following the desired modifications of the thiophene ring, the ethylene acetal can be readily removed under acidic conditions to regenerate the 2-acetylthiophene functionality. nih.gov This deprotected ketone is a versatile intermediate for a wide range of subsequent transformations.

Deprotected 2-acetylthiophene readily undergoes condensation reactions with primary amines to form Schiff bases. For example, the reaction of 2-acetylthiophene with ethylene diamine yields the corresponding Schiff base. researchgate.netrsc.org This reaction provides a straightforward method for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules and coordination complexes. The synthesis can be carried out using both traditional thermal methods and more modern, environmentally friendly techniques like ultrasound irradiation. researchgate.net

A variety of amines can be employed to generate a library of Schiff bases with diverse steric and electronic properties. For instance, condensation with methionine produces a bidentate Schiff base ligand. numberanalytics.com Similarly, reaction with 2-thenoylhydrazine results in the formation of 2-acetylthiophene-2-thenoylhydrazone, which can act as a multidentate ligand in the synthesis of metal complexes. sciforum.net

Table 1: Examples of Schiff Bases Derived from 2-Acetylthiophene

| Amine Reactant | Schiff Base Product | Synthesis Method | Reference |

|---|---|---|---|

| Ethylene diamine | N,N'-Bis(1-(thiophen-2-yl)ethylidene)ethane-1,2-diamine | Ultrasound/Thermal | researchgate.netrsc.org |

| Methionine | (S)-4-(methylthio)-2-((1-(thiophen-2-yl)ethylidene)amino) butanoic acid | Condensation | numberanalytics.com |

| 2-Thenoylhydrazine | 2-Acetylthiophene-2-thenoylhydrazone | Reflux in ethanol | sciforum.net |

The deprotected 2-acetylthiophene is a suitable substrate for Claisen condensation reactions to synthesize β-diketones. This reaction involves the condensation of the ketone with an ester in the presence of a strong base. researchgate.netacs.orgdntb.gov.uaresearchgate.net A well-known example is the synthesis of 2-thenoyltrifluoroacetone (B1682245) (Htta), which is produced on an industrial scale. This reaction involves the Claisen condensation of 2-acetylthiophene with ethyl trifluoroacetate (B77799) using a base like sodium ethoxide. nih.gov

The reaction conditions, such as the choice of base and the order of reagent addition, can significantly impact the yield of the β-diketone. To avoid self-condensation of the 2-acetylthiophene, it is preferable to add a mixture of the ester and ketone to a suspension of the base. nih.gov The quality of the alkoxide base is also a critical factor for the success of the condensation. nih.gov

Table 2: Claisen Condensation of 2-Acetylthiophene

| Ester Reactant | Base | Product (β-Diketone) | Key Considerations | Reference |

|---|---|---|---|---|

| Ethyl trifluoroacetate | Sodium ethoxide | 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (Htta) | Laborious purification initially, but protocol has been improved. | nih.gov |

The thiophene moiety is a valuable building block in materials science due to its electronic properties. Deprotected 2-acetylthiophene and its derivatives can be incorporated into polymers and other complex architectures. One area of interest is the synthesis of C3-symmetric molecules, which have applications in various fields, including the development of organic semiconductors and drug delivery systems. researchgate.netrsc.orgmdpi.com

Research has shown that acetylated thiophene derivatives can undergo acid-catalyzed trimerization reactions to form C3-symmetric, star-shaped molecules containing a central benzene ring. rsc.org For instance, treatment of various acetylated thiophenes with silicon tetrachloride in ethanol can yield these thiophene-containing star-shaped structures. rsc.org This suggests a potential pathway for converting deprotected 2-acetylthiophene into more complex, functional materials. The development of such polymeric materials often involves polycyclotrimerization of diyne molecules or other coupling reactions to create extended, conjugated systems. rsc.org

A significant derivatization of 2-acetylthiophene involves the introduction of an aryl group at the 5-position of the thiophene ring. These 5-aryl-2-acetylthiophenes are important intermediates for the synthesis of biologically active compounds. sciforum.net

Several synthetic routes have been developed to achieve this transformation. One common method is the Suzuki cross-coupling reaction, where 2-acetyl-5-bromothiophene (B160168) is coupled with various arylboronic acids in the presence of a palladium catalyst. nih.gov This method has been successfully employed using both conventional heating and microwave irradiation, often in environmentally benign solvents like water. nih.gov

Another approach involves the arylation of 2-acetylthiophene using arenediazonium chlorides with a copper(II) chloride catalyst. A multi-step synthesis starting from acetophenone (B1666503) derivatives can also be employed. This involves the Vilsmeier-Haack reaction to form a β-aryl-β-chloroacrolein, which then undergoes cyclization with sodium sulfide (B99878) and chloroacetone (B47974) to yield the desired 5-aryl-2-acetylthiophene. sciforum.net

Table 3: Synthetic Routes to 5-Aryl-2-acetylthiophenes

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| 2-Acetyl-5-bromothiophene | Arylboronic acids, Pd catalyst, base | Suzuki cross-coupling, can be performed in water under microwave irradiation. | nih.gov |

| 2-Acetylthiophene | Arenediazonium chlorides, CuCl₂ | Direct arylation of the thiophene ring. |

Mechanistic Elucidation and Theoretical Investigations

Reaction Mechanisms of Acetal (B89532) Formation and Cleavage

The formation of 2-Acetylthiophene (B1664040) ethylene (B1197577) acetal from 2-acetylthiophene and ethylene glycol is a classic example of acetalization, a reversible reaction typically catalyzed by acid. libretexts.org The cleavage, or hydrolysis, of the acetal back to the parent ketone and diol is the reverse process, favored by the presence of excess water and an acid catalyst. libretexts.org

Acetal Formation Mechanism: The reaction proceeds through a multi-step mechanism involving a hemiacetal intermediate. libretexts.orgyoutube.com

Protonation of the Carbonyl: The process begins with the protonation of the carbonyl oxygen of 2-acetylthiophene by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the attacking oxygen by a base (A⁻) yields a neutral hemiacetal intermediate. libretexts.orgyoutube.com This is a reversible step. youtube.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). youtube.com

Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. This is often the rate-determining step. youtube.com

Second Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic oxocarbenium ion. This intramolecular attack is favorable, leading to the formation of the five-membered dioxolane ring.

Deprotonation: Finally, a base removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, 2-Acetylthiophene ethylene acetal. youtube.com

To drive the equilibrium towards the formation of the acetal, water is typically removed from the reaction mixture using methods like a Dean-Stark trap or molecular sieves. libretexts.org

Acetal Cleavage (Hydrolysis) Mechanism: The cleavage of the acetal is the microscopic reverse of its formation. The reaction is initiated by the protonation of one of the ether oxygens, followed by the opening of the ring to form a carbocation, which is then attacked by water. This process continues until the original ketone and ethylene glycol are reformed. Driving this reverse reaction simply requires the presence of aqueous acid. libretexts.org

Mechanistic Pathways of Thiophene (B33073) Functionalization (e.g., C-H Activation)

Thiophene is an aromatic heterocycle that can undergo various functionalization reactions. Direct C-H activation is a powerful and atom-economical strategy for modifying the thiophene core. nih.gov The mechanisms for these transition-metal-catalyzed reactions are diverse and depend on the metal, its oxidation state, and the ligands involved. youtube.com The acetal group in this compound can act as a directing group, influencing the regioselectivity of the functionalization.

Common mechanistic pathways for C-H activation include:

Oxidative Addition: This mechanism is common for late transition metals in low oxidation states (e.g., Rh(I), Ir(I)). The metal center directly inserts into a C-H bond, leading to a higher oxidation state organometallic intermediate (e.g., Rh(III), Ir(III)). youtube.comyoutube.com This is followed by steps such as insertion and reductive elimination to yield the functionalized product. youtube.com

Sigma-Bond Metathesis: Often observed with early transition metals (d⁰), this pathway does not involve a change in the metal's oxidation state. It proceeds through a four-centered transition state where the C-H bond is cleaved and a new Metal-C bond is formed simultaneously. youtube.com

Concerted Metalation-Deprotonation (CMD): This is a common pathway for later, more electron-rich transition metals (e.g., Pd(II), Ru(II)). The C-H bond cleavage occurs with the assistance of an external or internal base, often via a six-membered transition state, without changing the metal's oxidation state. youtube.comyoutube.com The presence of a bidentate ligand or a directing group on the substrate can facilitate this process. youtube.com

In the context of this compound, the oxygen atoms of the acetal could potentially coordinate to a metal center, directing C-H activation to the adjacent C3 position of the thiophene ring. This directed approach allows for highly regioselective synthesis of 2,3-disubstituted thiophenes, which are otherwise difficult to access. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies in Thiophene Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and predicting the reactivity of thiophene derivatives. nih.gov DFT calculations allow for the determination of various molecular properties and reactivity descriptors that provide a quantitative basis for experimental observations. nih.govmdpi.com

Key applications of DFT in studying thiophene reactivity include:

Geometry Optimization and Spectroscopic Analysis: DFT methods are used to predict the most stable three-dimensional structures of molecules. mdpi.com By calculating vibrational frequencies, one can predict IR spectra and compare them with experimental data to confirm the structure. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A low HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net These orbitals' spatial distribution indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict how a molecule will interact with other reagents. nih.govresearchgate.net

Calculation of Reactivity Descriptors: DFT provides a framework for calculating global reactivity descriptors based on conceptual DFT. nih.gov These descriptors help in quantifying and comparing the reactivity of different molecules.

Below is an interactive table summarizing key reactivity descriptors calculated using DFT and their chemical significance.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates the electron-donating ability of a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; indicates the electron-accepting ability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. Harder molecules are less reactive. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global index that quantifies the electrophilic power of a molecule. nih.gov |

These computational studies have been applied to various thiophene derivatives, providing insights into their differential reactivity and helping to rationalize experimental outcomes, such as the differing reaction yields between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. nih.gov

Transition State Analysis in Catalytic Transformations

Beyond studying ground-state properties, computational chemistry is a powerful tool for mapping entire reaction energy profiles, including the characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility and rate of a chemical reaction. acs.org

Key Insights from Transition State Analysis:

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state (ΔG‡), DFT can predict the activation energy barrier. A lower barrier corresponds to a faster reaction. This is invaluable for comparing competing reaction pathways. rsc.org

Mechanism Elucidation: The geometry of a calculated transition state provides a snapshot of the bond-breaking and bond-forming events. acs.org For instance, in the functionalization of thiophenes, DFT calculations can distinguish between a concerted 6π-electrocyclization pathway and a stepwise intramolecular [4+2] cycloaddition by locating the respective transition states and comparing their activation energies. rsc.org The calculated energy difference can explain the observed product ratios in experiments. rsc.org

Understanding Selectivity: When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), calculating the transition state energies for each pathway can predict which product will be formed preferentially under kinetic control.

Catalyst Design: By understanding how a catalyst interacts with a substrate in the transition state, researchers can rationally design more efficient catalysts that lower the activation energy. Analysis can reveal the role of specific ligands or additives in stabilizing the transition state.

For example, in a study on the asymmetric transformation of thiophene derivatives, DFT calculations were used to investigate two competing pathways. The calculated activation free energies for a 6π-electrocyclization (via TS1) and a hetero-Diels–Alder cycloaddition (via TS3) were found to be very close (16.1 kcal/mol and 16.4 kcal/mol, respectively), which was consistent with the experimental observation that both products were formed. rsc.org This demonstrates the predictive power of transition state analysis in understanding and rationalizing complex chemical transformations.

Analytical Methodologies for Compound Characterization and Process Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For 2-Acetylthiophene (B1664040) ethylene (B1197577) acetal (B89532), distinct signals are expected for the quaternary carbon of the ketal, the carbons of the thiophene (B33073) ring, the carbons of the ethylene glycol bridge, and the methyl carbon. The chemical shift of the quaternary ketal carbon is particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Acetylthiophene Ethylene Acetal Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H | ~7.0-7.5 (m) | ~125-145 |

| Ethylene (-OCH₂CH₂O-) | ~3.9-4.2 (m) | ~65 |

| Methyl (CH₃) | ~1.7 (s) | ~25 |

| Ketal Carbon (C(O)₂) | - | ~108-112 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The formation of this compound from 2-acetylthiophene can be effectively monitored by the disappearance of the strong carbonyl (C=O) stretching vibration of the ketone, which is typically observed around 1660-1680 cm⁻¹. Concurrently, the appearance of characteristic C-O stretching bands for the acetal group in the region of 1000-1200 cm⁻¹ would indicate the successful formation of the product. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule and vibrations associated with the thiophene ring.

Table 2: Key IR Absorption Bands for this compound Note: These are expected absorption ranges and may vary based on the specific molecular environment.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (sp²-H, Thiophene) | 3100-3000 |

| C-H (sp³-H, Alkyl) | 3000-2850 |

| C-O (Acetal) | 1200-1000 |

| Thiophene Ring Vibrations | ~1500-1400 and ~850-700 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.23 g/mol ). The fragmentation pattern would likely involve the loss of fragments such as the methyl group or parts of the dioxolane ring, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Fragments for this compound Note: Fragmentation patterns can be complex and depend on the ionization method used.

| Fragment | Predicted m/z |

| [M]⁺ | 170 |

| [M - CH₃]⁺ | 155 |

| [Thienyl-C=O]⁺ | 111 |

| [Thienyl]⁺ | 83 |

Chromatographic Techniques (e.g., Thin-Layer Chromatography, Gas Chromatography)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. thieme-connect.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture. For monitoring the conversion of 2-acetylthiophene to its ethylene acetal, a TLC plate would be spotted with the reaction mixture alongside the starting material. The acetal product is expected to be less polar than the starting ketone, and therefore, it will travel further up the plate (have a higher Rf value) in a suitable non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The disappearance of the starting material spot and the appearance of a new product spot would indicate the progression of the reaction.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. This compound is amenable to GC analysis. A capillary column with a non-polar or moderately polar stationary phase would be suitable for its separation. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. GC can also be coupled with a mass spectrometer (GC-MS) to provide both separation and structural identification of the components in a mixture. The analysis of thiophene derivatives by GC is a well-established method, often employing detectors like Flame Photometric Detectors (FPD) or Sulfur Chemiluminescence Detectors (SCD) for enhanced sensitivity and selectivity for sulfur-containing compounds. google.comgoogle.com

Table 4: General Chromatographic Conditions for Thiophene Derivatives Note: Specific conditions for this compound would need to be optimized experimentally.

| Technique | Typical Stationary Phase/Plate | Typical Mobile Phase/Carrier Gas | Detection |

| TLC | Silica (B1680970) gel | Hexane/Ethyl Acetate mixtures | UV light, staining reagents |

| GC | DB-5, HP-5 (non-polar) | Helium, Nitrogen | FID, FPD, SCD, MS |

Future Research Trajectories and Synthetic Innovations

Development of Novel and More Efficient Synthetic Transformations

Future research will likely focus on creating more atom-economical and efficient methods for synthesizing and utilizing 2-acetylthiophene (B1664040) ethylene (B1197577) acetal (B89532). A significant area of advancement lies in the direct functionalization of the thiophene (B33073) ring while the acetyl group is protected as the ethylene acetal.

One of the most promising avenues is the use of palladium-catalyzed C-H bond activation and functionalization. Research has demonstrated that employing 2-acetylthiophene ethylene acetal as a coupling partner in direct arylation reactions is highly effective. A ligand-less system using a simple palladium salt, such as palladium(II) acetate (B1210297), can catalyze the arylation at the 5-position of the thiophene ring with high yields and selectivity. researchgate.netresearchgate.net This approach is significantly more efficient and environmentally benign than traditional cross-coupling reactions that require the pre-synthesis of organometallic reagents. researchgate.net

Future work will aim to lower catalyst loadings even further, potentially to parts-per-million (ppm) levels, and expand the scope of coupling partners to include a wider range of aryl and heteroaryl halides. researchgate.net The development of catalysts that can operate at lower temperatures and with broader functional group tolerance will also be a key objective.

Table 1: Research Findings on Palladium-Catalyzed 5-Arylation of this compound with Aryl Bromides researchgate.net

| Entry | Aryl Bromide | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |

|---|---|---|---|---|

| 1 | 4-Bromobenzonitrile | 0.01 | 98 | 9800 |

| 2 | Methyl 4-bromobenzoate | 0.01 | 91 | 9100 |

| 3 | 4-Bromoacetophenone | 0.01 | 85 | 8500 |

| 4 | 1-Bromo-4-fluorobenzene | 0.05 | 78 | 1560 |

| 5 | 4-tert-Butylbromobenzene | 0.1 | 62 | 620 |

| 6 | 4-Bromoanisole | 0.1 | 81 | 810 |

| 7 | 3-Bromopyridine | 0.1 | 88 | 880 |

Reaction Conditions: this compound, Aryl bromide, Pd(OAc)₂, KOAc, DMAc, 150°C.

Exploration of New Reactivity Modes and Selective Functionalizations

The ethylene acetal group is primarily seen as a robust protecting group. However, future research could explore its potential role in directing or participating in reactions. The exploration of new reactivity modes for this compound is centered on achieving unprecedented molecular architectures through selective functionalization.

The primary reactivity mode currently exploited is the palladium-catalyzed C-H bond functionalization at the C5 position of the thiophene ring. researchgate.net The presence of the acetal-protected acetyl group at the C2 position deactivates this position towards electrophilic attack and allows for highly regioselective reactions at the electron-rich C5 position. This has enabled the synthesis of various 5-arylthiophenes. researchgate.netresearchgate.net

Future investigations will likely target the development of catalytic systems capable of reversing this selectivity or achieving functionalization at the C3 or C4 positions, which are notoriously difficult to modify directly. This could involve designing specific ligands that coordinate to both the catalyst and the sulfur or oxygen atoms of the substrate, thereby directing the reaction to a different position. Furthermore, exploring the reactivity of the dioxolane ring itself, perhaps through ring-opening reactions under specific catalytic conditions, could lead to novel bifunctional thiophene derivatives.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. While specific studies on the flow synthesis of this compound are limited, the synthesis of other thiophene derivatives, such as poly(3-hexylthiophene) and 3,4-propylenedioxythiophene (B118826) (ProDOT) derivatives, has been successfully demonstrated in flow reactors. beilstein-journals.orgbohrium.comnih.gov

These paradigms can be applied to both the formation of the acetal and its subsequent reactions. For instance, the acetalization reaction could be performed in a packed-bed reactor containing a solid acid catalyst, allowing for easy separation and catalyst recycling. Similarly, the palladium-catalyzed C-H arylation could be adapted to a flow process, potentially using a packed-bed reactor with a solid base, which would improve efficiency and allow for gram-scale production with high productivity. researchgate.net

Automated synthesis platforms, which combine robotics with software to perform multi-step reactions, are also a key future direction. nih.gov An automated system could perform the synthesis of this compound, followed by its purification and subsequent use in a C-H activation reaction, all without manual intervention. nih.govrsc.org This would dramatically accelerate the discovery of new complex thiophene-containing molecules.

Table 2: Hypothetical Parameters for Flow Chemistry Optimization of this compound Arylation

| Parameter | Range | Objective |

|---|---|---|

| Temperature | 130-180 °C | Maximize reaction rate while minimizing byproduct formation |

| Residence Time | 10-60 min | Achieve full conversion in the shortest possible time |

| Catalyst Loading | 0.005-0.1 mol% | Minimize catalyst cost while maintaining high yield |

| Substrate Concentration | 0.1-1.0 M | Maximize throughput |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. deogiricollege.org For a molecule like this compound, AI can be applied in several ways.

Firstly, ML models can be trained on existing reaction data to predict the yield and regioselectivity of new transformations. d-nb.infonih.gov For example, a graph neural network could analyze the structure of a novel aryl halide and predict its success in the palladium-catalyzed arylation of this compound. nih.gov Recent studies have already demonstrated the use of ML to predict properties of 2-acetylthiophene and the regioselectivity of reactions on thiophene derivatives. nih.govresearchgate.net

Q & A

Q. How is 2-Acetylthiophene ethylene acetal synthesized, and what are the critical reaction conditions?

The compound is synthesized via an acid-catalyzed reaction between 2-Acetylthiophene (a ketone) and ethylene glycol. The mechanism involves:

- Step 1 : Protonation of the carbonyl oxygen, enhancing electrophilicity.

- Step 2 : Nucleophilic attack by ethylene glycol to form a hemiacetal intermediate.

- Step 3 : Further acid-catalyzed dehydration and cyclization to yield the cyclic acetal (1,3-dioxolane ring). Key conditions: Use of a strong acid catalyst (e.g., p-toluenesulfonic acid), anhydrous environment, and reflux in an aprotic solvent (e.g., dichloromethane). The reaction is typically monitored via TLC or NMR for carbonyl group disappearance .

Q. Why is the ethylene acetal group employed as a protecting group for ketones in synthetic chemistry?

The ethylene acetal group:

- Shields the carbonyl group from undesired nucleophilic attack during multi-step syntheses.

- Is stable under basic and neutral conditions but cleavable under mild acidic hydrolysis (e.g., dilute HCl or H₂SO₄).

- Forms a five-membered cyclic structure (1,3-dioxolane), which is thermodynamically favorable due to ring strain minimization. This reversibility allows selective deprotection without disrupting other functional groups .

Advanced Research Questions

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- ¹H-NMR :

- Disappearance of the ketone carbonyl proton (~2.5–3.0 ppm for acetyl groups).

- Appearance of characteristic dioxolane ring protons as a singlet (~4.8–5.2 ppm) and ethylene glycol methylene protons (~3.6–4.0 ppm).

- ¹³C-NMR :

- A new quaternary carbon for the dioxolane ring (~100–110 ppm).

- MS (ESI or EI) :

- Molecular ion peak matching the molecular weight (e.g., C₈H₁₀O₂S for this compound).

- Fragmentation patterns consistent with dioxolane ring cleavage (e.g., loss of ethylene glycol units).

- IR :

- Absence of the carbonyl stretch (~1700 cm⁻¹) and presence of ether C-O stretches (~1100 cm⁻¹) .

Q. What factors govern the stability of this compound in aqueous environments?

Stability is pH-dependent:

- Neutral/basic conditions (pH ≥7) : Highly stable, with no significant degradation over weeks.

- Acidic conditions (pH 4–5) : Rapid hydrolysis (t₁/₂ ≈26–76 hours), reverting to the parent ketone.

- Mechanism : Acid-catalyzed ring-opening via oxonium ion intermediates, followed by nucleophilic water attack. Practical implications : Storage at neutral pH ensures longevity, while controlled acidic conditions enable on-demand deprotection .

Q. How can this compound be integrated into pH-responsive polymeric systems for drug delivery?

- Copolymer design : Incorporate acetal groups as acid-labile linkers between polymer blocks (e.g., poly(ethylene glycol) and poly(ε-caprolactone)).

- Degradation kinetics : At tumor microenvironments (pH ~6.5), acetal hydrolysis releases encapsulated drugs (e.g., doxorubicin).

- Data example : Polymeric nanocapsules with acetal linkers show t₁/₂ values of 26 h (pH 4) vs. >76 h (pH 7.4), ensuring site-specific release .

Critical Analysis of Contradictions

- Stability vs. pH : While acetals are generally acid-labile (), quantifies degradation rates, showing stability at neutral pH but rapid hydrolysis under acidic conditions. This aligns with synthetic protocols requiring acidic deprotection but highlights the need for precise pH control in applications like drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.